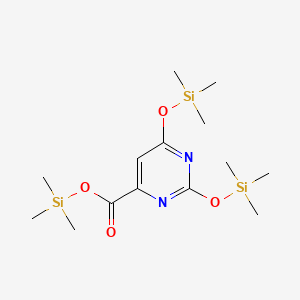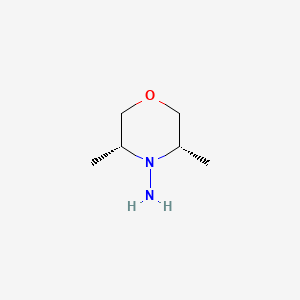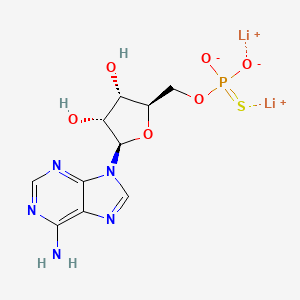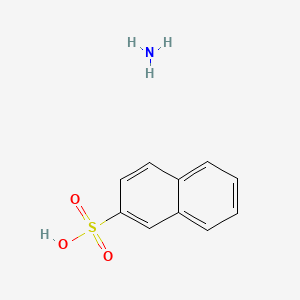
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyladenosine hydroiodide is a modified nucleoside that plays a significant role in biochemical, pharmacological, and chemical biology research. This compound is characterized by the methylation of adenosine at the N1 position, resulting in a hydroiodide salt form. The modification of adenosine to 1-methyladenosine introduces unique chemical properties that are crucial for various biological functions, particularly in RNA stability and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyladenosine hydroiodide typically involves the methylation of adenosine. One common method includes the protection of the base moiety of adenosine with a chloroacetyl group, followed by methylation at the N1 position. The protected nucleoside is then deprotected under carefully controlled anhydrous conditions to yield 1-methyladenosine .
Industrial Production Methods: Industrial production of 1-methyladenosine hydroiodide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyladenosine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the methyl group or other functional groups within the molecule.
Substitution: The hydroiodide ion can be substituted with other anions or functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-methyladenosine, while substitution reactions can produce a variety of functionalized nucleosides .
Aplicaciones Científicas De Investigación
1-Methyladenosine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of nucleoside modifications on nucleotide function and RNA structure.
Biology: The compound plays a role in understanding RNA stability, gene expression, and RNA-protein interactions.
Medicine: Research on 1-methyladenosine hydroiodide contributes to the development of therapeutic agents targeting RNA-related diseases.
Mecanismo De Acción
The mechanism of action of 1-methyladenosine hydroiodide involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the N1 position introduces a positive charge, which affects the folding and interactions of RNA. This modification can stabilize novel nucleic acid structures and play a role in gene expression regulation. The compound interacts with specific RNA-binding proteins and enzymes, such as methyl-1-adenosine transferase, which are involved in its incorporation and function .
Comparación Con Compuestos Similares
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the N6 position.
5-Methylcytidine: A methylated cytidine with the methyl group at the 5 position.
7-Methylguanosine: A methylated guanosine with the methyl group at the 7 position.
Uniqueness: 1-Methyladenosine hydroiodide is unique due to its specific methylation at the N1 position, which significantly alters its chemical properties and biological functions compared to other methylated nucleosides. This unique modification allows for distinct interactions with RNA and proteins, making it a valuable tool in biochemical and pharmacological research .
Propiedades
Fórmula molecular |
C11H18IN5O4 |
|---|---|
Peso molecular |
411.20 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide |
InChI |
InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 |
Clave InChI |
ZDCHPVZNXIQYNX-YCSZXMBFSA-N |
SMILES isomérico |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I |
SMILES canónico |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)


![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)


